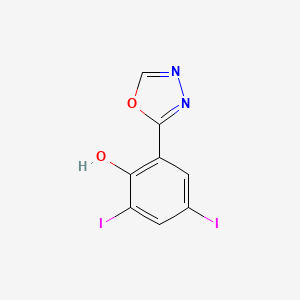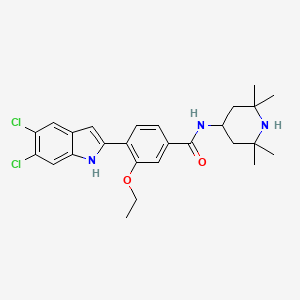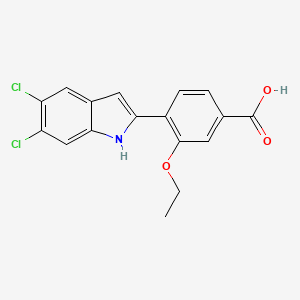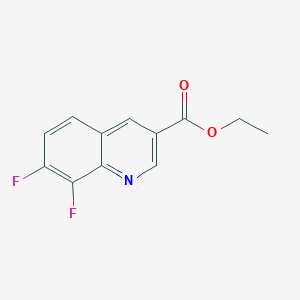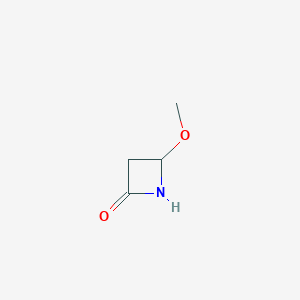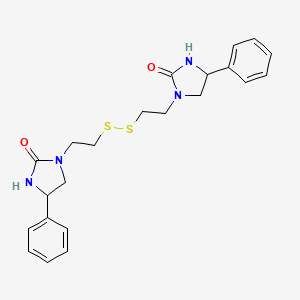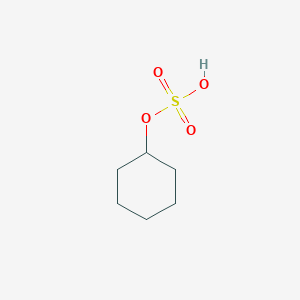
Cyclohexyl hydrogen sulfate
Overview
Description
Cyclohexyl hydrogen sulfate is an organic compound with the molecular formula C6H11HSO4 It is an ester of sulfuric acid and cyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl hydrogen sulfate can be synthesized through the reaction of cyclohexene with sulfuric acid. The reaction typically involves the following steps:
Reaction of Cyclohexene with Sulfuric Acid: Cyclohexene is reacted with concentrated sulfuric acid at low temperatures to form this compound. The reaction is an electrophilic addition where the double bond of cyclohexene reacts with the sulfuric acid. [ \text{C}{10} + \text{H}_2\text{SO}_4 \rightarrow \text{C}{11}\text{HSO}_4 ]
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 0°C to 25°C to prevent further reactions that could lead to the formation of by-products.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors where cyclohexene and sulfuric acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent product yield and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl hydrogen sulfate undergoes several types of chemical reactions, including:
Hydrolysis: When treated with water, this compound hydrolyzes to form cyclohexanol and sulfuric acid. [ \text{C}{11}\text{HSO}_4 + \text{H}_2\text{O} \rightarrow \text{C}{11}\text{OH} + \text{H}_2\text{SO}_4 ]
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles such as halides, leading to the formation of cyclohexyl halides.
Oxidation: this compound can be oxidized to form cyclohexanone and other oxidation products under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Halides or other nucleophiles in the presence of a suitable catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Cyclohexanol and sulfuric acid.
Substitution: Cyclohexyl halides.
Oxidation: Cyclohexanone and other oxidation products.
Scientific Research Applications
Cyclohexyl hydrogen sulfate has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of cyclohexanol derivatives.
Biology: this compound can be used in studies involving the metabolism of sulfate esters in biological systems.
Industry: It is used in the production of surfactants and detergents due to its ability to form micelles and emulsify oils.
Mechanism of Action
The mechanism of action of cyclohexyl hydrogen sulfate involves its reactivity as an electrophile. The sulfuric acid moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of substitution products. The electrophilic nature of the sulfate group makes it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Electrophilic Addition: The double bond of cyclohexene reacts with sulfuric acid to form this compound.
Nucleophilic Substitution: The sulfate group can be replaced by other nucleophiles, leading to the formation of various substitution products.
Comparison with Similar Compounds
Cyclohexyl hydrogen sulfate can be compared with other similar compounds such as:
Cyclohexanol: Unlike this compound, cyclohexanol is an alcohol and does not contain the sulfate group. Cyclohexanol is less reactive in nucleophilic substitution reactions compared to this compound.
Cyclohexyl Acetate: This compound is an ester of acetic acid and cyclohexanol. It is used as a solvent and in the production of fragrances. Cyclohexyl acetate is less acidic compared to this compound.
Cyclohexyl Chloride: This compound is a halide and is used in organic synthesis as an alkylating agent. Cyclohexyl chloride is more reactive in nucleophilic substitution reactions compared to this compound.
Uniqueness: this compound is unique due to its sulfate ester group, which imparts distinct reactivity and properties compared to other cyclohexyl derivatives. Its ability to undergo hydrolysis, substitution, and oxidation reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
cyclohexyl hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZUCGRGTXIWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


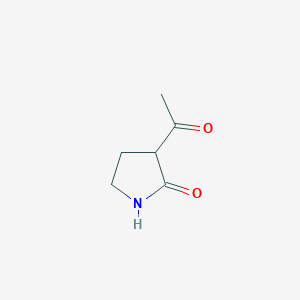
![4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B3327141.png)
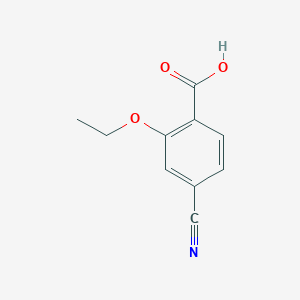
![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)
![3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B3327156.png)
